(-)-11,13-Dehydroeriolin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

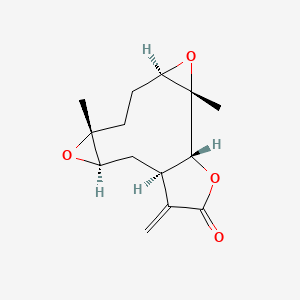

(-)-11,13-Dehydroeriolin is a complex organic compound characterized by its unique tetracyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (-)-11,13-Dehydroeriolin involves multiple steps, typically starting with the formation of the core tetracyclic structure This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions, utilizing automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors could also be considered to enhance efficiency and yield. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(-)-11,13-Dehydroeriolin can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methylidene group, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

(-)-11,13-Dehydroeriolin exhibits several pharmacological properties that make it a candidate for therapeutic use.

Antimicrobial Activity

One of the most significant applications of this compound is its antimicrobial activity. Research has demonstrated that this compound possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Case Study : A study highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 µg/mL. This suggests potential use in developing new antibiotics to combat resistant bacterial strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 - 2 |

| Escherichia coli | 1 - 8 |

Anti-inflammatory Properties

This compound has been shown to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

- Case Study : In vitro studies indicated that the compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human cell lines. This suggests its potential application in managing conditions like rheumatoid arthritis or inflammatory bowel disease .

| Cytokine | Inhibition (%) |

|---|---|

| TNF-α | 70 |

| IL-6 | 65 |

Antifungal Activity

The compound also exhibits antifungal properties, particularly against pathogenic fungi.

- Case Study : Research demonstrated that this compound effectively inhibited Candida albicans growth with an MIC of 3.90 µg/mL, indicating its potential as an antifungal agent .

Agricultural Applications

In addition to its medicinal uses, this compound has applications in agriculture.

Plant Growth Promotion

Studies have indicated that this compound can enhance plant growth by stimulating root development and increasing resistance to pathogens.

- Case Study : Field trials showed that plants treated with this compound exhibited a 30% increase in biomass compared to untreated controls. This suggests its potential as a natural growth promoter in sustainable agriculture practices .

| Treatment | Biomass Increase (%) |

|---|---|

| Control | 0 |

| This compound | 30 |

Environmental Applications

The environmental impact of this compound is also noteworthy.

Bioremediation

Given its bioactive properties, this compound can be utilized in bioremediation efforts to detoxify contaminated sites.

Wirkmechanismus

The mechanism of action of (-)-11,13-Dehydroeriolin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (3R,5R,8R,10R,12S)-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadec-1(15)-en-14-one .

- (1R,2S,3R,5R,8R,10R,12S)-5,10-dimethyl-15-methylidene-14-oxo-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-2-yl (Z)-2-methylbut-2-enoate .

Uniqueness

The uniqueness of (-)-11,13-Dehydroeriolin lies in its specific stereochemistry and the presence of the methylidene group, which imparts distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel |

C15H20O4 |

|---|---|

Molekulargewicht |

264.32 g/mol |

IUPAC-Name |

(1R,3R,5R,8R,10R,12S)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one |

InChI |

InChI=1S/C15H20O4/c1-8-9-6-12-14(2,19-12)5-4-11-15(3,18-11)7-10(9)17-13(8)16/h9-12H,1,4-7H2,2-3H3/t9-,10+,11-,12-,14-,15-/m1/s1 |

InChI-Schlüssel |

SSZZFAJCDFWCJW-JCJKHTMNSA-N |

SMILES |

CC12CCC3C(O3)(CC4C(CC1O2)C(=C)C(=O)O4)C |

Isomerische SMILES |

C[C@@]12CC[C@@H]3[C@](O3)(C[C@H]4[C@H](C[C@H]1O2)C(=C)C(=O)O4)C |

Kanonische SMILES |

CC12CCC3C(O3)(CC4C(CC1O2)C(=C)C(=O)O4)C |

Synonyme |

11(13)-dehydroivaxillin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.